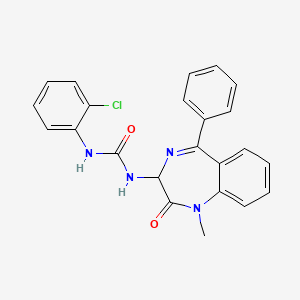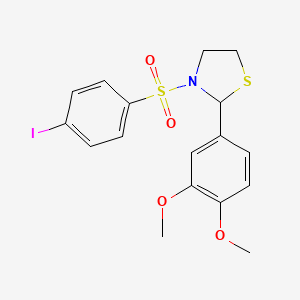
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a useful research compound. Its molecular formula is C17H18INO4S2 and its molecular weight is 491.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Anthelmintic/Anti-inflammatory Activities : Nitinkumar S. Shetty, I. M. Khazi, and C. Ahn (2010) reported on the synthesis of novel imidazothiazole sulfides and sulfones, including derivatives of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine. These compounds showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Cytotoxicity Study : II-Whan Kim, Chong-kyo Lee, H. Kim, and Sang-hun Jung (2003) explored the cytotoxicity of similar compounds, highlighting the importance of the planarity of the imidazolidinone motif for cytotoxic activity (Kim, Lee, Kim, & Jung, 2003).
Anticancer Evaluation : P. P. Prabhu, T. Panneerselvam, C. Shastry, A. Sivakumar, and S. Pande (2015) synthesized derivatives for anticancer evaluation. One compound exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).
Antibacterial Activities : Krunal V. Juddhawala, N. Parekh, and Bhaskar M. Rawal (2011) synthesized and evaluated thiazolidine derivatives for their antibacterial activity against common bacterial strains (Juddhawala, Parekh, & Rawal, 2011).
Antioxidant Activity : Maria Apotrosoaei, I. Vasincu, S. Constantin, F. Buron, S. Routier, and L. Profire (2014) reported on the synthesis of thiazolidine-4-one derivatives and their potential antioxidant effects. They found significant antioxidant activity in some of these compounds (Apotrosoaei et al., 2014).
Antimicrobial and Antitumor Evaluation : M. Gouda and A. Abu‐Hashem (2011) focused on the synthesis of thiazolidine and thiazolidinone derivatives for antimicrobial and antitumor evaluation, revealing promising activities in some compounds (Gouda & Abu‐Hashem, 2011).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKUDUFTXXHNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
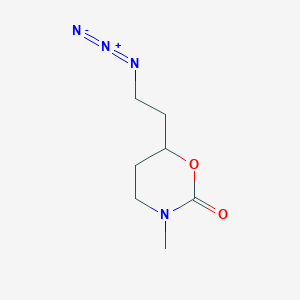
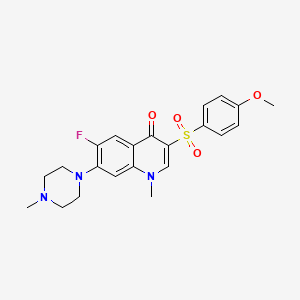
![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)
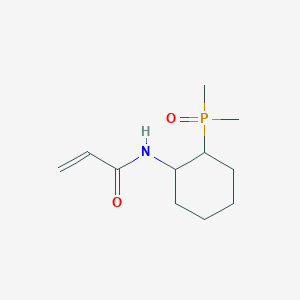
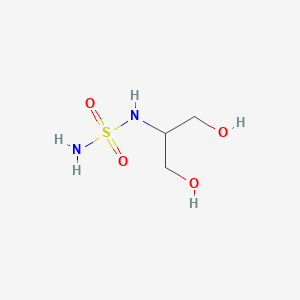
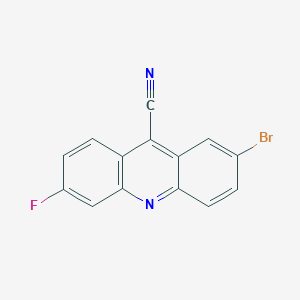

![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
